molecular formula C13H19NS B13965709 1-Benzyl-3-methylpiperidine-4-thiol

1-Benzyl-3-methylpiperidine-4-thiol

Cat. No.: B13965709
M. Wt: 221.36 g/mol
InChI Key: GGFAEBAPIVACQB-UHFFFAOYSA-N
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Description

1-Benzyl-3-methylpiperidine-4-thiol is a piperidine derivative characterized by a benzyl group attached to the nitrogen atom, a methyl group at the third position, and a thiol group at the fourth position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Chemical Reactions Analysis

1-Benzyl-3-methylpiperidine-4-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-methylpiperidine-4-thiol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methylpiperidine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate various biological pathways, including enzyme activity and signal transduction .

Comparison with Similar Compounds

1-Benzyl-3-methylpiperidine-4-thiol can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its thiol group, which imparts distinct reactivity and potential biological activities.

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

1-benzyl-3-methylpiperidine-4-thiol

InChI

InChI=1S/C13H19NS/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3

InChI Key

GGFAEBAPIVACQB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1S)CC2=CC=CC=C2

Origin of Product

United States

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